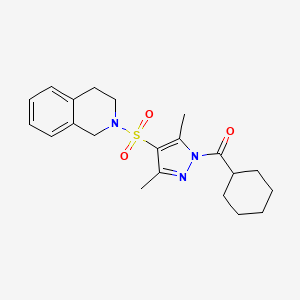
cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone” is a complex organic molecule. It contains a cyclohexyl group, a 3,4-dihydroisoquinoline sulfonyl group, and a 3,5-dimethyl-1H-pyrazol-1-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group is a nitrogen-containing heterocyclic compound . Unfortunately, the exact molecular structure analysis for this specific compound is not available in the resources.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated various methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, ultrasonic-assisted synthesis has been used to produce thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives, showcasing a method that could potentially apply to the synthesis of compounds similar to cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone. This method offers excellent yields in short reaction times at room temperature, demonstrating the efficiency of ultrasound in chemical synthesis (Darehkordi, Reentan, & Ramezani, 2013).
Antimicrobial Activity
Some compounds with complex structures similar to cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone have been synthesized and evaluated for their antimicrobial properties. For example, novel quinoline derivatives bearing pyrazoline and pyridine analogues have shown potent antibacterial and antifungal activities, suggesting the potential of these complex molecules in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).
Antiprotozoal Activities
Dimeric naphthylisoquinoline alkaloids with complex structures, featuring an oxygen-bridged framework, have exhibited significant antiprotozoal activities. Such findings highlight the potential of structurally complex molecules in therapeutic applications against protozoal infections (Lombe et al., 2017).
Catalytic Applications
Copper(II) complexes, synthesized from sulfo-functionalized arylhydrazone of β-diketone, have shown effectiveness as catalyst precursors for the selective peroxidative allylic oxidation of cyclohexene. This research illustrates the role of complex molecules in catalysis, potentially extending to the synthesis or modification of compounds like cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone (Mizar et al., 2012).
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential bioactivity. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, and investigating its potential uses in various fields .
Propiedades
IUPAC Name |
cyclohexyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-20(16(2)24(22-15)21(25)18-9-4-3-5-10-18)28(26,27)23-13-12-17-8-6-7-11-19(17)14-23/h6-8,11,18H,3-5,9-10,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZJPWDHNIEFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

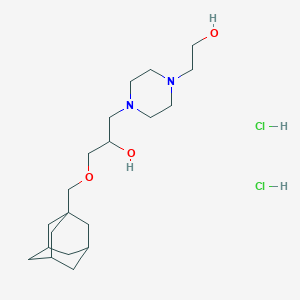
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)
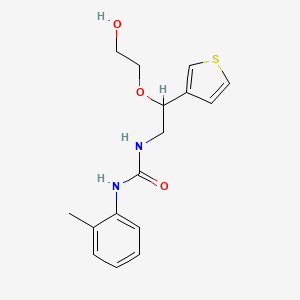
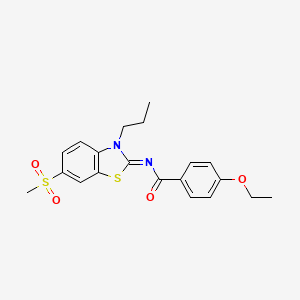
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)
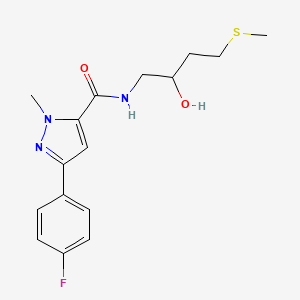
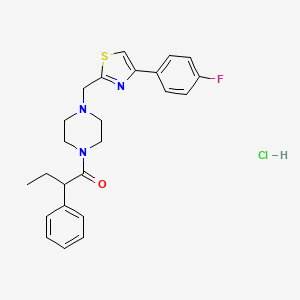
![1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one](/img/structure/B2389538.png)
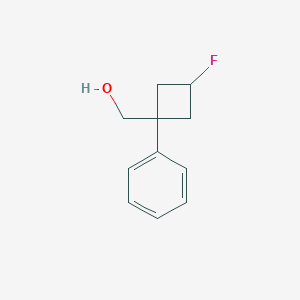
![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)
![2-chloro-N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2389544.png)
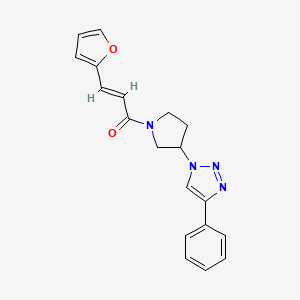
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)